molecular formula C16H10O6W2 B13742632 CID 45051817

CID 45051817

Cat. No.: B13742632
M. Wt: 665.9 g/mol
InChI Key: QHDDHZCGENYXAV-UHFFFAOYSA-N
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Description

CID 45051817 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For this compound, detailed physicochemical or pharmacological data are absent in the provided sources; however, standard cheminformatics approaches—such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and computational modeling—are typically employed to characterize such compounds .

Properties

Molecular Formula

C16H10O6W2

Molecular Weight

665.9 g/mol

InChI

InChI=1S/2C5H5.6CO.2W/c2*1-2-4-5-3-1;6*1-2;;/h2*1-5H;;;;;;;;

InChI Key

QHDDHZCGENYXAV-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[W].[W]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 45051817 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of cyclodextrins, which form inclusion complexes with the compound. The most common methods involve the preparation of host inclusion in the non-polar cavity of cyclodextrins .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems to ensure consistency and efficiency. The use of cyclodextrins in the production process helps improve the solubility and stability of the compound .

Chemical Reactions Analysis

CID 45051746 (Sodium chloroacetate)

The closest match in the search results is CID 45051746 , identified as sodium chloroacetate (C₂H₃ClNaO₂). Key details include:

  • Molecular Formula : C₂H₃ClNaO₂

  • Molecular Weight : 117.49 g/mol

  • Synonyms : Sodium chloroacetate, SCHEMBL217358

  • Structure : Contains a chloroacetate anion ([ClCH₂COO⁻]) and a sodium cation (Na⁺) .

Property Value
Hydrogen Bond Donor1
Hydrogen Bond Acceptor2
Rotatable Bond Count1

Relevant Reaction Mechanisms

While no direct data exists for CID 45051817, insights can be drawn from analogous compounds:

  • Hydrolysis : Chloroacetate esters (e.g., sodium chloroacetate) undergo hydrolysis under acidic conditions to form chloroacetic acid (ClCH₂COOH) .

  • Nucleophilic Substitution : The chloro group in chloroacetate derivatives can participate in substitution reactions, replacing Cl⁻ with other nucleophiles (e.g., hydroxide, amines).

Absence of this compound in Sources

None of the provided search results (– ) mention this compound. The closest match is CID 45051746, but this is a distinct compound.

Potential Typographical Errors

The discrepancy in CID numbering suggests a possible typographical error. For example:

  • CID 45051746 : Sodium chloroacetate (C₂H₃ClNaO₂) .

  • This compound : Not found in the provided data.

Recommendations for Further Research

To address the query comprehensively, consider:

  • Verifying the CID : Confirm the chemical identifier using authoritative databases (e.g., PubChem, ChemSpider).

  • Exploring Analogous Systems : Study reaction mechanisms of chloroacetate derivatives or related organophosphorus compounds (e.g., diisooctyl phosphonate).

  • Experimental Validation : Perform in silico modeling or experimental synthesis to characterize the compound’s reactivity.

Scientific Research Applications

CID 45051817 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is utilized for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, the compound finds applications in various industrial processes, including the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of CID 45051817 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights methodologies for comparing compounds using CID-based structural and functional analyses. For example, Figure 8 in demonstrates the use of 2D structural formulas and 3D overlays to compare substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulin, CID 72326) based on their steroid backbone orientations. Similarly, oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) are compared in to illustrate structural variations influencing biological activity.

Table 1: Structural and Functional Comparison of Selected CIDs

Compound (CID) Core Structure Functional Groups Biological Role Reference
Taurocholic acid (6675) Steroid backbone Sulfate, hydroxyl Bile acid transport
Betulin (72326) Lupane triterpenoid Hydroxyl, carbonyl Antimicrobial activity
Oscillatoxin D (101283546) Polyketide Ether, methyl Cytotoxicity
CID 45051817 Not specified Not specified Not specified N/A

Key observations:

  • Steroid vs. Triterpenoid Scaffolds: Compounds like taurocholic acid (CID 6675) and betulin (CID 72326) exhibit divergent bioactivity due to their core structures. Steroids often mediate membrane transport, while triterpenoids show antimicrobial properties .
  • Functional Group Impact : Oscillatoxin derivatives () demonstrate that methyl and ether groups modulate cytotoxicity, suggesting that similar modifications in this compound could influence its pharmacological profile.

Analytical Techniques for Comparative Studies

and emphasize advanced analytical methods for compound comparison:

LC-ESI-MS with Collision-Induced Dissociation (CID): Used to differentiate isomers (e.g., ginsenosides in ) by analyzing fragmentation patterns. Applied to this compound, this could reveal structural uniqueness compared to analogs .

3D Structural Overlays : As shown in , superimposing 3D models of this compound and related compounds could identify steric hindrance or binding site compatibility .

PubChem Metadata : Cross-referencing this compound with databases could highlight shared biological targets or synthetic pathways with compounds like irbesartan (CID 3749) or troglitazone (CID 5591) .

Challenges and Limitations

  • Data Availability : The absence of explicit data for this compound in the provided evidence limits direct comparisons. PubChem entries often rely on user-submitted data, which may be incomplete .
  • Contextual Variability : For example, "CID" in refers to chemotherapy-induced diarrhea, illustrating the importance of disambiguating terms in cross-disciplinary research .

Q & A

Basic Research Questions

Q. How should researchers formulate focused and testable research questions for CID 45051817 studies?

  • Methodological Approach : Begin by identifying gaps in existing literature through systematic reviews . Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions . Ensure questions are specific (e.g., "How does pH affect this compound’s stability?"), measurable (quantifiable variables), and complex (avoiding yes/no answers) . Test feasibility by piloting preliminary experiments or simulations .

Q. What key elements should be included in a reproducible experimental design for this compound?

  • Methodological Approach :

  • Protocol Detail : Document all reagents (purity, suppliers), equipment (calibration data), and environmental conditions (temperature, humidity) .
  • Control Variables : Include positive/negative controls and triplicate trials to assess reproducibility .
  • Pre-registration : Share protocols on platforms like Open Science Framework to reduce bias .

Q. How can researchers conduct an effective literature review to contextualize this compound studies?

  • Methodological Approach :

  • Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND stability NOT synthesis") .
  • Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, statistical methods) and relevance to your hypothesis .
  • Gap Analysis : Organize findings into thematic matrices to identify understudied areas (e.g., metabolic pathways, environmental impacts) .

Q. What ethical considerations are critical when designing this compound experiments?

  • Methodological Approach :

  • Institutional Approval : Obtain ethics clearance for studies involving human/animal subjects or hazardous materials .
  • Data Integrity : Avoid selective reporting; disclose conflicts of interest and funding sources .
  • Transparency : Share raw data and code repositories (e.g., GitHub) to enable replication .

Q. Which data collection methods are optimal for physicochemical studies of this compound?

  • Methodological Approach :

  • Analytical Techniques : Use HPLC for purity analysis, NMR for structural validation, and calorimetry for thermodynamic profiling .
  • Validation : Cross-check results with orthogonal methods (e.g., LC-MS vs. UV-Vis spectroscopy) .
  • Metadata Documentation : Record instrument settings, sample preparation steps, and batch numbers .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and computational models for this compound?

  • Methodological Approach :

  • Error Analysis : Quantify measurement uncertainties (e.g., confidence intervals) and model assumptions (e.g., force field accuracy) .
  • Triangulation : Compare results across multiple methods (e.g., DFT calculations vs. crystallography) .
  • Sensitivity Testing : Vary input parameters (e.g., solvent polarity in simulations) to identify divergence points .

Q. What strategies optimize this compound’s experimental parameters for high-throughput screening?

  • Methodological Approach :

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, concentration) .
  • Automation : Implement robotic liquid handlers and machine learning for rapid data acquisition .
  • Quality Control : Integrate real-time analytics (e.g., in-line spectroscopy) to flag outliers .

Q. How should multi-omics data (e.g., proteomics, metabolomics) be integrated into this compound mechanism studies?

  • Methodological Approach :

  • Data Normalization : Apply batch correction and scaling to harmonize disparate datasets .
  • Pathway Enrichment : Use tools like KEGG or Reactome to map interactions .
  • Machine Learning : Train models to identify cross-omics biomarkers (e.g., random forests for feature selection) .

Q. What frameworks ensure computational reproducibility in this compound simulations?

  • Methodological Approach :

  • Containerization : Use Docker/Singularity to encapsulate software environments .
  • Version Control : Track code changes via Git and document dependencies in README files .
  • Benchmarking : Validate against gold-standard datasets (e.g., NIST reference simulations) .

Q. How can researchers validate this compound’s biological activity across diverse model systems?

  • Methodological Approach :

  • Cross-Species Testing : Compare efficacy in in vitro (e.g., HEK293 cells) vs. in vivo (e.g., zebrafish) models .
  • Dose-Response Curves : Calculate EC50/IC50 values with nonlinear regression .
  • Orthogonal Assays : Confirm activity via functional (e.g., enzyme inhibition) and phenotypic (e.g., apoptosis) readouts .

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